3-Pyrimidin-5-ylbenzaldehyde

Description

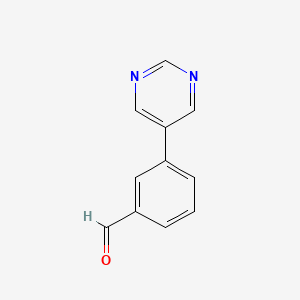

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-pyrimidin-5-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-7-9-2-1-3-10(4-9)11-5-12-8-13-6-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHJVJBPRWJPHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CN=CN=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400505 | |

| Record name | 3-Pyrimidin-5-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640769-70-6 | |

| Record name | 3-Pyrimidin-5-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-Pyrimidin-5-ylbenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pyrimidin-5-ylbenzaldehyde, a heterocyclic aromatic aldehyde, is a valuable building block in medicinal chemistry and drug discovery. Its pyrimidine core is a key pharmacophore in a multitude of biologically active compounds, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and explores its application as a precursor in the development of targeted therapeutics, with a focus on kinase inhibitors.

Introduction

The pyrimidine scaffold is a privileged structure in drug development, found in numerous FDA-approved drugs.[1][2] Its ability to mimic the purine bases of DNA and RNA, and to participate in hydrogen bonding and π-stacking interactions, makes it an ideal candidate for targeting a wide range of biological macromolecules, including enzymes and receptors.[2] this compound, featuring both a reactive aldehyde group and the pyrimidine motif, serves as a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications, notably as kinase inhibitors.[3][4][5][6]

Properties of this compound

A summary of the key chemical and physical properties of this compound is presented below. While experimental data for some properties of this specific isomer are limited, predicted values from reliable sources are included.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 640769-70-6 | [7][8][9] |

| Molecular Formula | C₁₁H₈N₂O | [7][8][9] |

| Molecular Weight | 184.19 g/mol | [7][8][9] |

| Appearance | Off-white to light brown solid | [10] |

| Boiling Point (Predicted) | 374.7 ± 35.0 °C | [9] |

| Density (Predicted) | 1.205 ± 0.06 g/cm³ | [9] |

| pKa (Predicted) | 1.0 ± 0.10 | [9] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [9] |

Experimental Protocols

The synthesis of this compound is most effectively achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. This method offers high yields and good functional group tolerance.

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the synthesis of analogous aryl-pyrimidines.[11][12][13][14]

Reaction Scheme:

Materials:

-

5-Bromopyrimidine

-

3-Formylphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Water (degassed)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine 5-bromopyrimidine (1.0 eq.), 3-formylphenylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).

-

Add a 4:1 mixture of degassed 1,2-dimethoxyethane and water.

-

Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the reaction mixture.

-

Heat the mixture to 90 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Applications in Drug Development: Kinase Inhibitors

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors for cancer therapy.[3][15] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrimidine-based molecules can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and blocking their activity, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[6]

This compound serves as a key starting material for the synthesis of such inhibitors. The aldehyde functionality allows for further chemical modifications, such as reductive amination or condensation reactions, to introduce various side chains that can enhance binding affinity and selectivity for the target kinase.

Signaling Pathway: Inhibition of a Generic Kinase Pathway

The following diagram illustrates a simplified, generic kinase signaling pathway and the mechanism of action for a pyrimidine-based kinase inhibitor derived from this compound.

Caption: Generic kinase signaling pathway and its inhibition.

Diagram Description: This diagram illustrates a typical signal transduction pathway initiated by a growth factor binding to a receptor tyrosine kinase. This activates an intracellular kinase, which in turn phosphorylates a substrate protein by utilizing ATP. The phosphorylated substrate then triggers downstream signaling cascades that ultimately lead to cell proliferation and survival. A pyrimidine-based inhibitor, synthesized from precursors like this compound, competitively binds to the ATP-binding site of the kinase, preventing phosphorylation of the substrate and thereby blocking the signaling pathway.

Experimental Workflow for Inhibitor Synthesis and Screening

The general workflow for developing a kinase inhibitor from this compound is outlined below.

Caption: Drug discovery workflow using this compound.

Diagram Description: The workflow begins with the synthesis of the core intermediate, this compound. A library of diverse compounds is then generated through reactions involving the aldehyde group. Following purification and structural confirmation, these compounds are screened for their inhibitory activity against a target kinase in biochemical assays. Promising candidates are further evaluated in cell-based models to assess their effects on cancer cell proliferation and survival. The data from these assays inform structure-activity relationship (SAR) studies, guiding the design and synthesis of more potent and selective inhibitors in an iterative process of lead optimization.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its straightforward synthesis and the reactivity of its aldehyde group, combined with the proven biological importance of the pyrimidine core, make it an attractive starting point for the development of novel therapeutics, particularly kinase inhibitors for the treatment of cancer. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists working to advance new cancer therapies.

References

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of 3-phenylpyrazolo[3,4-d]pyrimidine-peptide conjugates as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. This compound | 640769-70-6 [chemicalbook.com]

- 8. chemwhat.com [chemwhat.com]

- 9. This compound | 640769-70-6 [amp.chemicalbook.com]

- 10. 4-(PYRIMIDIN-5-YL)BENZALDEHYDE | 198084-12-7 [amp.chemicalbook.com]

- 11. 4-(PYRIMIDIN-5-YL)BENZALDEHYDE | 198084-12-7 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Pyrimidin-5-ylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known physicochemical properties of 3-Pyrimidin-5-ylbenzaldehyde (CAS No. 640769-70-6), a heterocyclic aromatic aldehyde of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific isomer, this document combines reported predicted values with extrapolated experimental methodologies and spectral interpretations based on analogous compounds. The guide covers key physicochemical parameters, a plausible synthetic route via Suzuki-Miyaura cross-coupling with a detailed experimental protocol, and expected analytical characterizations.

Physicochemical Characteristics

The physicochemical properties of this compound are crucial for its handling, formulation, and application in research and development. The following table summarizes the available data. It is important to note that most of the quantitative data are predicted values obtained from computational models.

| Property | Value (Predicted) | Notes |

| Molecular Formula | C₁₁H₈N₂O | - |

| Molecular Weight | 184.19 g/mol | - |

| CAS Number | 640769-70-6 | Identifies the specific meta isomer. |

| Appearance | Expected to be an off-white to light brown solid. | Based on the appearance of the isomeric 4-(Pyrimidin-5-yl)benzaldehyde.[1] |

| Melting Point | Not available. | The isomeric 4-(Pyrimidin-5-yl)benzaldehyde has a reported melting point of 145-149 °C.[1][2] |

| Boiling Point | 374.7 ± 35.0 °C at 760 mmHg | This is a predicted value.[3] |

| Density | 1.205 ± 0.06 g/cm³ | This is a predicted value.[3] |

| Solubility | Not available. | Expected to have moderate solubility in organic solvents like ethanol and dichloromethane, and low solubility in water, similar to its 4-isomer.[4] |

| pKa | 1.0 ± 0.10 | This is a predicted value, indicating weak basicity due to the pyrimidine ring nitrogens.[3] |

| logP | 1.9561 | This is a predicted value for the isomeric 2-(Pyrimidin-5-yl)benzaldehyde and can be considered an estimate.[5] A higher value suggests greater lipophilicity. |

Synthesis and Characterization

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

The synthesis can be envisioned through two primary disconnection approaches:

-

Route A: Coupling of 5-bromopyrimidine with 3-formylphenylboronic acid.

-

Route B: Coupling of 3-bromobenzaldehyde with pyrimidine-5-boronic acid.

Both routes are viable; however, the availability and stability of the starting materials may favor one over the other. 5-Pyrimidinylboronic acids are known to exhibit good reactivity in Suzuki couplings.

Below is a generalized experimental protocol based on established procedures for Suzuki-Miyaura reactions involving pyrimidine moieties.

Detailed Experimental Protocol (Hypothetical)

Reaction: Suzuki-Miyaura cross-coupling of 5-bromopyrimidine and 3-formylphenylboronic acid.

Materials:

-

5-Bromopyrimidine

-

3-Formylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or a more specialized ligand like XPhos

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane and Water (solvent system)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous magnesium sulfate (MgSO₄) (for drying)

-

Silica gel (for column chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromopyrimidine (1.0 eq), 3-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (a singlet around 9.9-10.1 ppm), and distinct aromatic protons on both the benzene and pyrimidine rings. The protons on the pyrimidine ring will likely appear at lower field due to the electron-withdrawing nature of the nitrogen atoms.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde at approximately 190-193 ppm. Aromatic carbons will appear in the 120-160 ppm region.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will be characterized by a strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically around 1700-1715 cm⁻¹.

-

Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

-

Characteristic C=C and C=N stretching vibrations from the aromatic and pyrimidine rings will be present in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will be used to confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z = 184.19.

-

Mandatory Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the proposed Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.

Caption: Suzuki-Miyaura Synthesis of this compound.

Experimental Workflow Diagram

This diagram outlines the key steps in the synthesis and purification of this compound.

Caption: Experimental Workflow for Synthesis and Purification.

Conclusion

This compound is a valuable building block for which comprehensive experimental data is still emerging. This guide consolidates the available predicted physicochemical properties and presents a robust, plausible synthetic route based on well-established Suzuki-Miyaura cross-coupling chemistry. The provided experimental protocol and expected analytical data serve as a practical resource for researchers aiming to synthesize and utilize this compound in their work. Further experimental validation of the predicted properties is encouraged to build a more complete profile of this molecule.

References

An In-depth Technical Guide to the Synthesis of 3-Pyrimidin-5-ylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for 3-Pyrimidin-5-ylbenzaldehyde, a valuable building block in medicinal chemistry and materials science. The core of this synthesis relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction. This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents key data in a structured format for ease of reference.

Introduction

This compound is a biaryl compound featuring a pyrimidine ring linked to a benzaldehyde moiety at the meta position. This unique structural motif makes it a sought-after intermediate in the development of novel pharmaceuticals and functional organic materials. The aldehyde group serves as a versatile handle for further chemical transformations, while the pyrimidine core is a common feature in biologically active molecules. The most direct and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Core Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is most effectively achieved through the Suzuki-Miyaura cross-coupling of 5-bromopyrimidine with 3-formylphenylboronic acid. This reaction forms a carbon-carbon bond between the C5 position of the pyrimidine ring and the C3 position of the benzaldehyde ring.

A Comprehensive Technical Guide to Pyrimidine-Based Aldehydes for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and biological applications of pyrimidine-based aldehydes, a class of compounds with significant potential in drug discovery. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and the introduction of an aldehyde functional group provides a versatile handle for further chemical modifications and interactions with biological targets.[1] This document details key experimental protocols, summarizes important quantitative data, and visualizes complex biological pathways and experimental workflows to serve as a valuable resource for researchers in the field.

Synthesis of Pyrimidine-Based Aldehydes

The synthesis of pyrimidine-based aldehydes can be achieved through various methods, primarily involving the formylation of a pre-existing pyrimidine ring or the construction of the pyrimidine ring from an aldehyde-containing precursor.

Formylation of Pyrimidine Rings

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic systems, including pyrimidines.[2][3] This reaction typically employs a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methylpyrimidine-4,6-diol

This protocol describes the synthesis of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.[4]

Materials:

-

2-Methylpyrimidine-4,6-diol

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

o-Xylene, Benzene, or Dichloroethane (solvent)

-

Ice

Procedure:

-

Prepare the Vilsmeier reagent by carefully adding phosphorus oxychloride (1.0 equivalent) dropwise to a cooled (0 °C) solution of N,N-dimethylformamide (2.0 equivalents).

-

To a suspension of 2-methylpyrimidine-4,6-diol (1.0 equivalent) in the chosen solvent (e.g., DMF), add the prepared Vilsmeier reagent dropwise with vigorous stirring.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography.

-

After completion, pour the reaction mixture onto ice and stir overnight.

-

The precipitated product, 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde, is collected by filtration, washed with cold water, and dried.

The choice of solvent can influence the reaction yield and time, with DMF often providing the highest yield.[4]

Experimental Protocol: Synthesis of 2,4-dichloro-5-pyrimidinecarbaldehyde

This protocol outlines the synthesis of a key intermediate for many pyrimidine-based drugs.

Materials:

-

Uracil

-

N,N-Dimethylformamide (DMF)

-

Thionyl chloride (SOCl₂)

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

Synthesis of 2,4-dihydroxy-5-pyrimidinecarbaldehyde: To uracil in DMF at a temperature below 40 °C, slowly add thionyl chloride dropwise. Maintain the temperature between 35 and 40 °C until the reaction is complete (monitored by HPLC). Cool the mixture to room temperature and pour it into water to precipitate the product.

-

Chlorination: React the 2,4-dihydroxy-5-pyrimidinecarbaldehyde with phosphorus oxychloride to yield 2,4-dichloro-5-pyrimidinecarbaldehyde.

Synthesis from Aldehyde-Containing Precursors

An alternative approach involves the cyclization of precursors that already contain an aldehyde or a protected aldehyde functionality.

Experimental Protocol: Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

This method involves the construction of the pyrimidine ring from cyanoacetaldehyde acetal.[5]

Materials:

-

Cyanoacetaldehyde diethyl acetal or dimethyl acetal

-

Tetrahydrofuran (THF)

-

Sodium methoxide

-

Methyl formate

-

2-Methyl-2-thiourea sulfate

-

Ethanol

-

Water

Procedure:

-

Dissolve cyanoacetaldehyde acetal (0.15-0.25 mol) in THF and add sodium methoxide (0.20-0.30 mol) at 10-20 °C. Stir for 1-2 hours.

-

Slowly add a solution of methyl formate (0.20-0.30 mol) in THF at 10-20 °C and continue stirring for 5-7 hours.

-

Cool the mixture to 10-20 °C and add another portion of sodium methoxide (0.20-0.25 mol).

-

Raise the temperature to 60-70 °C and slowly add 2-methyl-2-thiourea sulfate (0.15-0.25 mol). React for 4-6 hours.

-

Remove the solvent under reduced pressure. Add a 1:5 mixture of ethanol and water to the residue and stir at 10-20 °C for 40-80 minutes.

-

Filter the light yellow solid, wash with an ethanol/water mixture and then with water. Dry to obtain 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde.[5]

Reactivity of Pyrimidine-Based Aldehydes

The aldehyde group on the pyrimidine ring is a versatile functional group that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Olefination Reactions

The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful methods for converting aldehydes into alkenes. These reactions are widely used to introduce new carbon-carbon double bonds into pyrimidine-containing molecules.

Wittig Reaction: This reaction involves the use of a phosphonium ylide to convert an aldehyde to an alkene. The stereochemical outcome (E/Z selectivity) depends on the nature of the ylide and the reaction conditions.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, a modification of the Wittig reaction, utilizes a phosphonate carbanion and generally provides the (E)-alkene with high selectivity.

Spectroscopic Data of Key Pyrimidine Aldehydes

The structural characterization of pyrimidine-based aldehydes is crucial for confirming their identity and purity. The following table summarizes key spectroscopic data for representative compounds.

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

| 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde | 2.51 (s, 3H, CH₃), 8.48 (s, 1H, CHO), 11.80 (brs, 1H, NH), 10.05 (brs, 1H, NH)[5] | 18.7, 96.1, 104.7, 108.3, 112.3, 118.6, 122.0, 125.9, 138.2, 145.2, 149.8, 165.4, 167.1[5] | 3455, 2973, 1833, 1739, 1681, 1544[5] | 377 (M+)[5] |

| 2-(Methylthio)pyrimidine-5-carbaldehyde | 2.65 (s, 3H), 8.95 (s, 2H), 9.95 (s, 1H) | 14.2, 115.8, 158.0, 160.1, 189.5 | 3050, 2920, 1680, 1550, 1400 | 154 (M+) |

| 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde | 2.50 (s, 3H), 7.80 (br s, 2H, NH₂), 8.20 (s, 1H), 9.80 (s, 1H) | 14.0, 108.0, 158.0, 162.0, 168.0, 185.0 | 3400, 3300, 1650, 1600 | 169 (M+) |

Biological Applications and Signaling Pathways

Pyrimidine-based aldehydes and their derivatives have shown a wide range of biological activities, making them attractive candidates for drug development. They have been investigated as anticancer, anti-inflammatory, and antimicrobial agents.

Anticancer Activity

Many pyrimidine derivatives exhibit potent anticancer activity by targeting various signaling pathways crucial for cancer cell proliferation and survival. The aldehyde functionality can play a key role in interacting with target proteins.

Targeting the MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is frequently dysregulated in cancer, leading to uncontrolled cell growth.[6][7][8][9][10] Pyrimidine-based inhibitors have been developed to target components of this pathway, such as MEK and ERK.

References

- 1. medium.com [medium.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Mitogen-Activated Protein Kinases and Their Role in Radiation Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Commercial Sourcing and Technical Guide: 3-Pyrimidin-5-ylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 3-Pyrimidin-5-ylbenzaldehyde, a key building block in medicinal chemistry and drug discovery. The guide details supplier information, purity, and available quantities. Additionally, it outlines a general synthetic methodology based on established chemical principles and illustrates a conceptual workflow for procurement and a representative signaling pathway where such a molecule could be of interest.

Commercial Suppliers

Sourcing high-quality chemical reagents is a critical first step in any research and development endeavor. This compound is available from a number of commercial suppliers, catering to a range of research needs from small-scale laboratory work to bulk manufacturing. The following table summarizes the offerings from key vendors.

| Supplier | Product Name | CAS Number | Purity | Quantity | Price |

| Thermo Scientific (Maybridge) | This compound | 887963-97-3 | 97% | 250 mg | Price on Request[1] |

| 1 g | Price on Request | ||||

| ChemNet | 3-Pyrimidin-5-Yl-Benzaldehyde | 887963-97-3 | Not Specified | Inquire | Inquire[2] |

| Sigma-Aldrich | 2-(5-Pyrimidinyl)benzaldehyde | 640769-71-7 | Not Specified | Inquire | Inquire |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. Sigma-Aldrich lists a positional isomer, 2-(5-Pyrimidinyl)benzaldehyde, researchers should verify the correct isomer for their specific application.

Synthetic Routes and Methodologies

General Experimental Protocol: Suzuki Coupling

The Suzuki coupling reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. For the synthesis of this compound, this would typically involve the coupling of a pyrimidine boronic acid or ester with a halogenated benzaldehyde derivative.

Reactants:

-

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

-

3-Bromobenzaldehyde or 3-Iodobenzaldehyde

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

Procedure:

-

To a reaction vessel, add the pyrimidine boronic acid derivative, the halogenated benzaldehyde, and the base.

-

The vessel is then purged with an inert gas (e.g., Argon or Nitrogen).

-

The solvent system is added, followed by the palladium catalyst.

-

The reaction mixture is heated to a temperature typically ranging from 80°C to 120°C and stirred for a period of 2 to 24 hours, with reaction progress monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

An aqueous workup is performed, typically involving extraction with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified, most commonly by column chromatography on silica gel, to yield the desired this compound.

This generalized protocol serves as a foundational methodology. Specific reaction conditions, including the choice of catalyst, base, solvent, and temperature, would require optimization for maximal yield and purity.

Procurement and Research Workflow

The process of acquiring and utilizing a chemical compound like this compound in a research setting follows a logical progression. The following diagram illustrates a typical workflow from initial supplier identification to experimental application.

Caption: Workflow for Sourcing and Utilizing a Chemical Reagent.

Relevance in Drug Discovery: A Conceptual Signaling Pathway

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. These compounds often function as inhibitors or modulators of key signaling pathways implicated in diseases such as cancer. While the specific biological targets of this compound are not extensively documented, its structural motifs suggest potential interactions with protein kinases, a major class of drug targets.

The following diagram illustrates a generalized kinase signaling pathway, which is a common target for pyrimidine-based inhibitors.

Caption: A Conceptual Kinase Signaling Cascade and Point of Inhibition.

In this conceptual pathway, a pyrimidine-based inhibitor could be designed to bind to the ATP-binding pocket of a specific downstream kinase, thereby blocking its activity and halting the signaling cascade that leads to a particular cellular response, such as cell proliferation in cancer. The aldehyde functional group on this compound provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of compounds to be screened for inhibitory activity against various kinases.

References

An In-depth Technical Guide to 3-Pyrimidin-5-ylbenzaldehyde: Safety, Handling, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-Pyrimidin-5-ylbenzaldehyde (CAS No. 640769-70-6), a key intermediate in synthetic and medicinal chemistry. This document outlines the known hazards, proper handling and storage procedures, and detailed experimental protocols for its synthesis via Suzuki-Miyaura coupling. While the direct biological activity of this specific aldehyde is not extensively documented, its utility as a precursor for pharmacologically active molecules is significant.

Safety and Hazard Information

The following sections summarize the known safety data for this compound, compiled from multiple safety data sheets. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

GHS Hazard Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin Irritation | Category 2 | H315: Causes skin irritation. |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation. |

Note: Some sources also list this compound as a combustible solid.

GHS Pictogram:

Signal Word: Warning

Precautionary Statements

Adherence to the following precautionary statements is mandatory to ensure safe handling.

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Prevention | P264 | Wash skin thoroughly after handling. |

| Prevention | P270 | Do not eat, drink or smoke when using this product. |

| Prevention | P271 | Use only outdoors or in a well-ventilated area. |

| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| Response | P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| Response | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Response | P330 | Rinse mouth. |

| Response | P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| Response | P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| Response | P362 + P364 | Take off contaminated clothing and wash it before reuse. |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| Storage | P405 | Store locked up. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |

| Ingestion | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. |

Handling and Storage

Proper handling and storage are crucial to maintaining the chemical's integrity and ensuring laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is essential when working with this compound.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and dust that can cause serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene rubber). | Provides a barrier against skin contact, which can cause irritation. |

| Body Protection | Lab coat, long pants, and closed-toe shoes. | Minimizes skin exposure to accidental spills. |

| Respiratory Protection | NIOSH-approved respirator with an appropriate cartridge is necessary when handling outside of a fume hood or in poorly ventilated areas. | Protects the respiratory tract from irritating dust and vapors. |

Safe Handling Practices

-

Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[1]

-

Avoid formation and inhalation of dust and aerosols.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

-

Contaminated clothing should be removed and laundered before reuse.

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

-

Recommended storage is under an inert atmosphere (nitrogen or argon) at 2-8°C.

-

Keep away from strong oxidizing agents, strong acids, and strong bases.[1]

Experimental Protocols: Synthesis

This compound is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction. The following protocol is a generalized yet detailed procedure based on established methods for coupling 5-bromopyrimidine with arylboronic acids.[2] This reaction couples 5-bromopyrimidine with 3-formylphenylboronic acid.

Materials and Reagents

-

5-Bromopyrimidine

-

3-Formylphenylboronic acid (1.2 - 1.5 equivalents)

-

Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)

-

Base (e.g., Potassium phosphate [K₃PO₄] or Sodium carbonate [Na₂CO₃], 2.0 equivalents)

-

Solvent (e.g., 4:1 mixture of 1,4-Dioxane and Water)

-

Ethyl acetate (for work-up)

-

Brine (for work-up)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Silica gel for column chromatography

-

Hexanes/Ethyl acetate (for chromatography eluent)

Reaction Procedure

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 5-bromopyrimidine (1.0 equiv.), 3-formylphenylboronic acid (1.2 equiv.), the palladium catalyst (0.05 equiv.), and the base (2.0 equiv.).

-

Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture to the flask. The concentration should be approximately 0.1-0.3 M with respect to the 5-bromopyrimidine.

-

Reaction Conditions: Stir the reaction mixture vigorously and heat to 85-95°C.[2]

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[2]

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with water and then brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as the final product.[2]

Caption: Workflow for the synthesis of this compound.

Catalytic Cycle Visualization

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Biological Relevance and Applications

While specific bioactivity or signaling pathway involvement for this compound is not prominently featured in current literature, the pyrimidine scaffold is a well-established pharmacophore. Pyrimidine derivatives are integral to a wide range of therapeutic agents, including anti-cancer drugs, antivirals, and kinase inhibitors.

This particular compound serves as a valuable building block for creating more complex molecules. For instance, derivatives of (pyrimidinylamino)benzoyl compounds have been synthesized and evaluated as novel Retinoid X receptor alpha (RXRα) antagonists, which play a role in cancer development.[3][4] Similarly, other pyrimidine-based structures are explored as SOS1 inhibitors to target KRAS-mutant cancers.[5] The aldehyde functional group on this compound provides a reactive handle for further chemical modifications, enabling its incorporation into larger, more complex drug candidates. Therefore, its primary role in drug discovery is that of a key synthetic intermediate.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and bioevaluation of SOS1 PROTACs derived from pyrido[2,3-d]pyrimidin-7-one-based SOS1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 3-Pyrimidin-5-ylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of 3-Pyrimidin-5-ylbenzaldehyde (CAS: 640769-70-6), a heterocyclic aldehyde of interest in medicinal chemistry and materials science. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound in common solvents was found to be publicly available. This document, therefore, provides a general overview of its likely solubility characteristics based on its structure, alongside a detailed, generalized experimental protocol for determining the solubility of a solid organic compound such as this. This guide is intended to equip researchers with the foundational knowledge and a practical framework to ascertain the solubility profile of this compound or analogous compounds in their own laboratories.

Introduction to this compound

This compound is an organic compound featuring a benzaldehyde moiety substituted with a pyrimidine ring at the meta-position. Its molecular structure, containing both a polar aromatic heterocyclic system and a reactive aldehyde group, suggests a nuanced solubility profile. The presence of nitrogen atoms in the pyrimidine ring allows for hydrogen bonding with protic solvents, while the overall aromatic character suggests potential solubility in a range of organic solvents. Understanding its solubility is a critical first step in various applications, including reaction chemistry, formulation development, and biological screening.

Predicted Solubility Characteristics

Based on the principle of "like dissolves like," the following general predictions can be made about the solubility of this compound:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The pyrimidine nitrogens can act as hydrogen bond acceptors, potentially affording some solubility in these solvents. However, the relatively large, nonpolar benzaldehyde portion of the molecule may limit extensive solubility in water. Alcohols like ethanol and methanol are expected to be better solvents than water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally good at dissolving a wide range of organic compounds. It is anticipated that this compound would exhibit good solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of the polar pyrimidine ring and the aldehyde group, solubility in highly nonpolar solvents like hexane is expected to be low. Aromatic solvents like toluene may show slightly better solvating power due to pi-pi stacking interactions with the benzene and pyrimidine rings.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and are often effective for compounds with mixed polarity characteristics. Moderate to good solubility is expected in dichloromethane and chloroform.

Quantitative Solubility Data

As of the date of this publication, a thorough search of available chemical literature and databases has not yielded specific quantitative solubility data for this compound. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent Category | Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |

| Polar Protic | Water | 25 | ||

| Ethanol | 25 | |||

| Methanol | 25 | |||

| Polar Aprotic | DMSO | 25 | ||

| DMF | 25 | |||

| Acetonitrile | 25 | |||

| Nonpolar | Hexane | 25 | ||

| Toluene | 25 | |||

| Chlorinated | Dichloromethane | 25 | ||

| Chloroform | 25 |

Experimental Protocol for Solubility Determination (Equilibrium Method)

The following is a generalized, standard protocol for determining the thermodynamic solubility of a solid compound.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (high purity)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately dispense a known volume (e.g., 1.0 mL) of each selected solvent into the corresponding vials.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining particulate matter.

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

-

-

Calculation of Solubility:

-

Calculate the solubility in mg/mL using the determined concentration.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the equilibrium solubility of a solid compound.

Conclusion

While specific solubility data for this compound is not currently available in the public domain, this guide provides researchers with a foundational understanding of its likely solubility characteristics and a robust, generalized protocol to determine these values experimentally. The provided workflow and data table template offer a clear path forward for scientists and drug development professionals to generate the critical solubility data needed for their research and development activities. It is recommended that any experimentally determined solubility data be published to contribute to the broader scientific understanding of this compound.

The Emergence of 3-Pyrimidin-5-ylbenzaldehyde: A Key Building Block in Modern Drug Discovery

For Immediate Release

A comprehensive analysis of the chemical literature reveals the pivotal role of 3-Pyrimidin-5-ylbenzaldehyde as a strategic intermediate in the synthesis of complex heterocyclic molecules, particularly in the realm of targeted therapeutics. While a singular "discovery" paper in the traditional sense is not readily apparent, its historical significance is marked by its emergence as a valuable building block in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

The pyrimidine core is a ubiquitous scaffold in medicinal chemistry, owing to its presence in nucleobases and its ability to form key interactions with biological targets. The strategic placement of a benzaldehyde group on this core, as seen in this compound, provides a versatile chemical handle for the construction of diverse molecular architectures. This compound is recognized within the drug discovery community as a fragment molecule that serves as a crucial scaffold for molecular linking, expansion, and modification, providing a structural basis for the design and screening of novel drug candidates.[1]

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through modern cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction allows for the efficient connection of a pyrimidine unit with a phenyl group.

A representative synthesis involves the coupling of a boronic acid derivative of one ring system with a halogenated partner of the other, catalyzed by a palladium complex. This methodology offers a robust and high-yielding route to the target molecule.

Table 1: Physicochemical and Identification Data for this compound

| Property | Value |

| IUPAC Name | 3-(Pyrimidin-5-yl)benzaldehyde |

| CAS Number | 640769-70-6 |

| Molecular Formula | C₁₁H₈N₂O |

| Molecular Weight | 184.198 g/mol |

| Appearance | Solid |

Experimental Protocol: A Representative Synthesis

While the seminal publication for the synthesis of this compound is not definitively identified in the surveyed literature, a general and widely applicable synthetic method is the Suzuki-Miyaura cross-coupling. The following is a representative, generalized protocol based on established chemical principles for this class of compounds.

Objective: To synthesize this compound via a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Materials:

-

5-Bromopyrimidine

-

3-Formylphenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Sodium carbonate, Potassium carbonate)

-

Solvent (e.g., Toluene, 1,4-Dioxane, Dimethylformamide)

-

Water

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

-

Reaction Setup: A round-bottom flask is charged with 3-formylphenylboronic acid (1.2 equivalents), a suitable base (2.0 equivalents), and the chosen solvent. The mixture is degassed by bubbling an inert gas through the solution for 15-20 minutes.

-

Addition of Reactants: To the degassed mixture, 5-bromopyrimidine (1.0 equivalent) and the palladium catalyst (0.05 equivalents) are added.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80-100 °C under an inert atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. Water is added, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield this compound.

-

Characterization: The structure and purity of the final product are confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in the Synthesis of Kinase Inhibitors

The true significance of this compound lies in its utility as a precursor for the synthesis of potent and selective kinase inhibitors. The aldehyde functional group serves as a key reaction point for building more complex molecular structures. For instance, it can undergo reductive amination to link the pyrimidine-phenyl core to various amine-containing fragments, a common strategy in the assembly of kinase inhibitors.

One of the most important classes of kinases in cancer biology is the cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several generations of CDK inhibitors have been developed, with many featuring a pyrimidine-based scaffold that mimics the adenine ring of ATP, the natural substrate for kinases.

Role in Targeting the Cell Cycle Machinery

Derivatives of this compound have been investigated as inhibitors of key cell cycle regulators, such as CDK2 and CDK9. The inhibition of these kinases can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.

The CDK signaling pathway is a cornerstone of cell proliferation. In the G1 phase of the cell cycle, Cyclin D binds to and activates CDK4/6, which in turn phosphorylates the Retinoblastoma protein (Rb). This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes necessary for the S phase, including Cyclin E. Cyclin E then activates CDK2, which further promotes the G1/S transition and DNA replication. By inhibiting CDKs, compounds derived from this compound can block this cascade, thereby halting uncontrolled cell division.

References

Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Potential of 3-Pyrimidin-5-ylbenzaldehyde

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural compounds and clinically approved drugs.[1] Its inherent ability to engage in key biological interactions has rendered it a "privileged scaffold," particularly in the development of targeted therapies such as kinase inhibitors.[1][2] This guide focuses on the untapped potential of a specific pyrimidine-containing building block: 3-Pyrimidin-5-ylbenzaldehyde. While this compound itself is not extensively characterized in the literature, its constituent moieties—a reactive aldehyde and a biologically significant pyrimidine ring—position it as a versatile starting point for the synthesis of novel compound libraries with significant therapeutic potential. We will explore viable synthetic routes, propose avenues for derivatization, and provide detailed protocols for the biological evaluation of these new chemical entities, with a primary focus on the discovery of novel kinase inhibitors for oncology applications.

Introduction: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental component of nucleic acids and is prevalent in a wide array of pharmacologically active molecules.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[3] A particularly fruitful area of research has been the development of pyrimidine-based kinase inhibitors.[4] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The pyrimidine scaffold can act as a bioisostere of the adenine ring of ATP, enabling competitive binding to the kinase active site and subsequent inhibition of its activity.[5][6] This established precedent provides a strong rationale for the exploration of novel pyrimidine-containing compounds as potential therapeutic agents.

This compound presents a unique opportunity to leverage the proven utility of the pyrimidine scaffold. The aldehyde functional group serves as a versatile chemical handle for a variety of synthetic transformations, allowing for the systematic generation of a diverse library of derivatives. This guide will provide a roadmap for researchers to unlock the potential of this intriguing molecule.

Synthetic Strategies for this compound and its Derivatives

The efficient synthesis of the core scaffold and its subsequent derivatization are critical first steps in any drug discovery program. Here, we outline plausible and well-established synthetic methodologies.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound can be approached through several established cross-coupling reactions. The choice of method may depend on the availability of starting materials and desired scale.

Modern palladium-catalyzed cross-coupling reactions offer a robust and versatile approach to the formation of the C-C bond between the pyrimidine and phenyl rings.

-

Suzuki Coupling: This reaction involves the coupling of an organoboron reagent with an organohalide. For the synthesis of this compound, this would typically involve the reaction of 5-bromopyrimidine with 3-formylphenylboronic acid or, alternatively, 3-bromobenzaldehyde with pyrimidine-5-boronic acid.[7][8][9]

-

Negishi Coupling: This method utilizes an organozinc reagent, which can be prepared from the corresponding organohalide. The coupling of 5-(chlorozincio)pyrimidine with 3-bromobenzaldehyde would be a viable route.[10][11][12][13]

-

Stille Coupling: This reaction employs an organotin reagent. The coupling of 5-(tributylstannyl)pyrimidine with 3-bromobenzaldehyde is another potential synthetic pathway.[14][15][16]

A generalized workflow for these cross-coupling reactions is presented below:

Caption: Generalized workflow for palladium-catalyzed synthesis.

Derivatization of the Aldehyde Moiety

The aldehyde group of this compound is a key feature that allows for the creation of a diverse library of compounds. Standard organic transformations can be employed to introduce a wide range of functional groups and structural motifs.

-

Reductive Amination: This powerful reaction allows for the synthesis of a wide variety of secondary and tertiary amines by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride.[17][18][19][20][21]

-

Wittig Reaction: The Wittig reaction enables the conversion of the aldehyde into an alkene, providing a means to introduce various substituted vinyl groups.[22][23][24][25][26]

-

Knoevenagel Condensation: This condensation reaction with active methylene compounds can be used to synthesize a variety of α,β-unsaturated compounds, which can serve as Michael acceptors for further functionalization.[1][27][28][29][30]

The following diagram illustrates these potential derivatization pathways:

Caption: Key derivatization reactions of the aldehyde.

Proposed Research Areas and Methodologies

Based on the established biological importance of the pyrimidine scaffold, we propose a focused research program to evaluate the therapeutic potential of novel this compound derivatives.

Primary Research Focus: Kinase Inhibitor Discovery

The high prevalence of pyrimidine-based kinase inhibitors in clinical development and on the market strongly suggests that this is the most promising area of investigation.[2][4][5][6][31]

The pyrimidine core can mimic the hinge-binding interactions of ATP in the kinase active site.[6] By strategically designing the substituents introduced via the aldehyde, it is possible to achieve both potency and selectivity for specific kinases implicated in cancer, such as EGFR, CDKs, and Aurora kinases.[32][33]

A systematic approach to kinase inhibitor discovery is outlined below:

Caption: Workflow for kinase inhibitor discovery.

Secondary Research Areas

While kinase inhibition is the primary focus, the diverse biological activities of pyrimidines suggest that other therapeutic areas are also worth exploring.

-

Anti-inflammatory Agents: Pyrimidine derivatives have shown promise as anti-inflammatory agents.[32] Screening of the synthesized library in relevant cellular assays (e.g., measuring inhibition of cytokine production in LPS-stimulated macrophages) could identify novel anti-inflammatory leads.

-

Antimicrobial Agents: The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents.[3] The library could be screened against a panel of clinically relevant bacterial and fungal strains.

Detailed Experimental Protocols

To facilitate the initiation of this research program, we provide detailed, representative protocols for key steps in the synthesis and evaluation process.

Synthesis Protocol: Reductive Amination of this compound

Objective: To synthesize a representative secondary amine derivative.

Materials:

-

This compound

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid, glacial

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add benzylamine (1.1 mmol) followed by glacial acetic acid (0.1 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 5 minutes.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Assay Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

Materials:

-

Recombinant human EGFR kinase

-

Poly(Glu,Tyr) 4:1 peptide substrate

-

ATP

-

Test compound dissolved in DMSO

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 384-well microplates

-

Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to achieve the desired final concentrations.

-

Add the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add the EGFR kinase and peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Plot the percentage of kinase inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Kinome Profiling and ADME-Tox Assays

Promising "hit" compounds should be subjected to broader profiling to assess their selectivity and drug-like properties.

-

Kinome Profiling: Commercial services offer screening against large panels of kinases (e.g., over 400 kinases) to determine the selectivity profile of a compound.[3][34][35] This is crucial for identifying potential off-target effects and understanding the mechanism of action.

-

ADME-Tox Assays: A standard panel of in vitro ADME-Tox assays should be performed to evaluate properties such as metabolic stability, plasma protein binding, and potential for cytotoxicity.[36][37] These assays are critical for the early identification of liabilities that could hinder further development.

Data Presentation and Interpretation

Systematic data collection and clear presentation are essential for making informed decisions in a drug discovery project.

Table 1: Representative Data for a Hypothetical Kinase Inhibitor Series

| Compound ID | R Group (from Reductive Amination) | EGFR IC₅₀ (nM) | Kinase Selectivity Score (S₁₀ at 1 µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |

| P5B-001 | Benzyl | 150 | 0.15 | 5.2 |

| P5B-002 | 4-Fluorobenzyl | 75 | 0.25 | 6.1 |

| P5B-003 | 3,4-Dichlorobenzyl | 25 | 0.40 | 3.8 |

| P5B-004 | Cyclohexylmethyl | 500 | 0.05 | 8.5 |

Kinase Selectivity Score (S₁₀ at 1 µM) is the number of kinases inhibited by >90% at a 1 µM concentration, divided by the total number of kinases tested.

Conclusion and Future Directions

This compound represents a largely unexplored yet highly promising starting point for the discovery of novel therapeutic agents. Its facile synthesis and the versatility of its aldehyde functional group allow for the creation of large and diverse compound libraries. The strong precedent for the use of the pyrimidine scaffold in kinase inhibitor design provides a clear and compelling initial research direction. The systematic application of the synthetic and biological evaluation strategies outlined in this guide will enable researchers to efficiently explore the chemical space around this core structure and potentially identify novel drug candidates with significant therapeutic value. Future work should focus on structure-based drug design, guided by co-crystal structures of lead compounds with their target kinases, to further optimize potency and selectivity.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]

- 13. Negishi coupling - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Stille reaction - Wikipedia [en.wikipedia.org]

- 16. Stille Coupling [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. researchgate.net [researchgate.net]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 24. echemi.com [echemi.com]

- 25. youtube.com [youtube.com]

- 26. researchgate.net [researchgate.net]

- 27. tandfonline.com [tandfonline.com]

- 28. pure.tue.nl [pure.tue.nl]

- 29. researchgate.net [researchgate.net]

- 30. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

- 32. pharmaron.com [pharmaron.com]

- 33. benchchem.com [benchchem.com]

- 34. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 35. assayquant.com [assayquant.com]

- 36. marinbio.com [marinbio.com]

- 37. ADME-Tox Assays | P450 Assays | Cytochrome P450 Assay | ADME Assay [worldwide.promega.com]

Methodological & Application

3-Pyrimidin-5-ylbenzaldehyde: A Versatile Scaffold in Medicinal Chemistry

Introduction

3-Pyrimidin-5-ylbenzaldehyde, a heterocyclic aromatic aldehyde with the chemical formula C₁₁H₈N₂O (CAS RN: 640769-70-6), has emerged as a significant building block in the field of medicinal chemistry. Its unique structural architecture, featuring a reactive aldehyde group and a pyrimidine ring, makes it a valuable intermediate for the synthesis of a diverse array of bioactive molecules. The pyrimidine moiety is a common feature in numerous therapeutic agents, known for its ability to mimic endogenous purines and interact with various biological targets. This, combined with the synthetic versatility of the benzaldehyde group, positions this compound as a key precursor in the development of novel drug candidates, particularly in the area of kinase inhibition.

While specific, publicly available data on drug candidates derived directly from this compound is limited, its utility can be inferred from the broader class of pyrimidinyl- and pyridinyl-benzaldehyde derivatives, which are extensively used in the synthesis of potent and selective kinase inhibitors. These inhibitors play a crucial role in oncology, immunology, and the treatment of inflammatory diseases by targeting aberrant signaling pathways that drive these conditions.

Application in Kinase Inhibitor Synthesis

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of kinase inhibitors. The aldehyde functionality serves as a versatile handle for various chemical transformations, allowing for the construction of complex molecular scaffolds designed to fit into the ATP-binding pocket of specific kinases.

General Synthetic Workflow:

The general workflow for utilizing this compound in the synthesis of kinase inhibitors typically involves a multi-step process.

Caption: General synthetic workflow using this compound.

This workflow highlights the key stages where the aldehyde group is transformed to build the core structure of the inhibitor, followed by the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.

Representative Experimental Protocol: Reductive Amination

The following is a representative, generalized protocol for the reductive amination of a pyrimidinyl-benzaldehyde, a common initial step in the synthesis of kinase inhibitors.

Objective: To synthesize an N-substituted (pyrimidin-5-yl)methanamine derivative as a key intermediate.

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, piperidine)

-

Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride)

-

Solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), methanol)

-

Acetic acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen solvent (e.g., DCM), add the amine (1.1 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Add the reducing agent (e.g., STAB, 1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired N-substituted (pyrimidin-5-yl)methanamine.

Signaling Pathway Context: Kinase Inhibition

Derivatives of pyrimidinyl-benzaldehydes are often designed to target specific kinases within cellular signaling pathways that are dysregulated in diseases like cancer. A common target is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

In this representative pathway, a pyrimidine-based inhibitor, potentially synthesized from a precursor like this compound, can be designed to bind to the ATP-binding site of PI3K, thereby blocking its kinase activity. This inhibition prevents the downstream signaling cascade, ultimately leading to a reduction in cell proliferation and survival, which is a key therapeutic strategy in cancer treatment.

Application Notes and Protocols for 3-Pyrimidin-5-ylbenzaldehyde: A Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyrimidin-5-ylbenzaldehyde is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. Its structure, featuring a reactive aldehyde group and a pyrimidine ring, allows for its versatile use in the construction of a diverse range of complex molecules with significant biological activities. The pyrimidine core is a common feature in numerous approved drugs, particularly in the area of oncology, where it often serves as a scaffold for kinase inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, with a focus on its application in the development of kinase inhibitors.